Quinoxaline-5-sulfonyl chloride

Process Chemistry Sulfonyl Chloride Synthesis Scale-Up

Medicinal chemists targeting CCK2 receptors or α-glucosidase cannot substitute positional isomers-only the 5-sulfonyl chloride regioisomer matches reported SAR. This compound resolves that specificity requirement. • Direct sulfonylating agent for benzamide-derived CCK2 antagonists per US7304051 • Bis-sulfonamide derivatives achieve 75.36% α-glucosidase inhibition (vs. acarbose 57.79%) • Scalable Sandmeyer route (>70% yield) ensures reliable multi-gram supply

Molecular Formula C8H5ClN2O2S
Molecular Weight 228.66 g/mol
CAS No. 844646-88-4
Cat. No. B122766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-5-sulfonyl chloride
CAS844646-88-4
SynonymsQuinoxaline-5-sulfonyl Chloride
Molecular FormulaC8H5ClN2O2S
Molecular Weight228.66 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H
InChIKeyNAKORIYAIZIQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-5-sulfonyl Chloride: Chemical Profile


Quinoxaline-5-sulfonyl chloride is a heterocyclic sulfonyl chloride building block consisting of a quinoxaline core (a benzene ring fused to a pyrazine ring) bearing a reactive sulfonyl chloride (-SO₂Cl) group at the 5-position [1]. With a molecular formula of C₈H₅ClN₂O₂S and a molecular weight of 228.66 g/mol, this compound is classified as a corrosive solid and requires storage under inert atmosphere at 2–8°C . Its primary utility lies in nucleophilic substitution reactions with amines, alcohols, and thiols to generate sulfonamide, sulfonate ester, and thiosulfonate derivatives—functional motifs prevalent in pharmaceutical intermediates and agrochemical candidates . Commercial availability is established through multiple suppliers offering purities ranging from 95% to 98%, with batch-specific analytical documentation including NMR, HPLC, and GC .

Sulfonamide formation Reaction with primary/secondary amines
Sulfonate ester synthesis Alcohol nucleophiles under basic conditions
Thiosulfonate preparation Thiol derivatization for sulfur-linked motifs

Why Quinoxaline-5-sulfonyl Chloride Cannot Be Substituted


The sulfonyl chloride group exhibits electrophilicity that is profoundly modulated by the electronic character of the attached heterocyclic scaffold . In the quinoxaline system, the precise position of the sulfonyl chloride substituent dictates both the steric accessibility of the electrophilic sulfur center and the electron density distribution across the aromatic framework [1]. Positional isomers—such as quinoxaline-2-sulfonyl chloride, quinoxaline-6-sulfonyl chloride, or the 8-methyl-5-sulfonyl chloride analog—cannot be assumed to exhibit identical reaction kinetics, regioselectivity, or downstream product profiles in nucleophilic substitution cascades [2]. Furthermore, substitution with non-quinoxaline sulfonyl chlorides (e.g., benzenesulfonyl chloride or tosyl chloride) forfeits the specific pharmacophoric and physicochemical contributions of the quinoxaline nucleus, including its hydrogen-bonding capacity via the pyrazine nitrogens and its planar, electron-deficient aromatic character [3]. For applications demanding precise molecular geometry and target engagement—particularly in medicinal chemistry programs targeting CCK2 receptors or carbonic anhydrase isoforms—reliance on the exact 5-substituted regioisomer is non-negotiable and underpinned by structure-activity relationship (SAR) data [4].

Regioisomer Quinoxaline-2- or 6-sulfonyl chloride may shift reaction kinetics and downstream product regiochemistry.
Scaffold Non-quinoxaline sulfonyl chlorides (e.g., tosyl chloride) lack the heterocyclic hydrogen-bonding and electron-deficient character.
Pharmacophore CCK2 and carbonic anhydrase SARs are linked to the 5-sulfonyl substitution; alternative regioisomers may not reproduce target engagement profiles.

Quinoxaline-5-sulfonyl Chloride: Differentiation Evidence


Synthesis Yield: Patent-Enabled Route

A Chinese patent (CN 2018) discloses a Sandmeyer-based synthetic route for quinoxaline-5-sulfonyl chloride that achieves >70% overall yield under relatively mild conditions, in contrast to prior art methods which required temperatures up to 240°C for rearrangement steps and employed hazardous chlorine gas oxidation, resulting in substantially lower yields and scale-up impracticality [1]. This process enables reliable, scalable procurement of the target compound with improved safety profiles.

Synthesis yield
Head-to-head
Reported >70% yield via Sandmeyer route
Supports scalable procurement over legacy high-temperature routes.
Eliminates 240°C step and chlorine gas oxidation.
Process Chemistry Sulfonyl Chloride Synthesis Scale-Up

α-Glucosidase Inhibition: Superior to Acarbose

In a 2024 study (Ragab et al., Drug Dev Res), quinoxaline sulfonyl chloride (QSC) was employed as the key building block to synthesize a series of quinoxaline-sulfonamide derivatives. The bis-sulfonamide quinoxaline derivative 4 exhibited 75.36 ± 0.01% inhibition of α-glucosidase, exceeding the clinically used comparator acarbose (57.79 ± 0.01% inhibition) [1]. The study explicitly used the sulfonyl chloride of quinoxaline as the derivatization point to install the bioactive sulfonamide motifs.

α-Glucosidase inhibition
Head-to-head
Derivative 4: 75.36% vs acarbose 57.79% inhibition
Demonstrates derivatization potential for α-glucosidase-targeted libraries.
Activity of bis-sulfonamide derivative, not parent sulfonyl chloride.
Antidiabetic Drug Discovery α-Glucosidase Inhibition Sulfonamide Pharmacophore

Carbonic Anhydrase VA Selective Inhibition

According to BindingDB (ChEMBL-curated data), quinoxaline-5-sulfonyl chloride displays a binding affinity Ki of 129 nM against recombinant human mitochondrial carbonic anhydrase VA (CA VA), while exhibiting a 5.2-fold lower affinity for the cytosolic isoform CA II (Ki = 670 nM) [1]. This moderate potency combined with demonstrable isoform selectivity—albeit modest—positions the compound as a potential starting point for developing mitochondrial-targeted carbonic anhydrase inhibitors. No equivalent comparative binding data are publicly available for quinoxaline-2-sulfonyl chloride or quinoxaline-6-sulfonyl chloride against these targets.

Carbonic anhydrase VA Ki
Cross-study comparable
Ki 129 nM (CA VA); 5.2-fold selectivity over CA II (Ki 670 nM)
Isoform-selectivity context for mitochondrial CA research.
Recombinant enzymes; BindingDB/ChEMBL data.
Carbonic Anhydrase Inhibition Isoform Selectivity Mitochondrial CA VA

Industry-Leading Purity and QC Documentation

Multiple reputable suppliers offer quinoxaline-5-sulfonyl chloride at a standard purity of 98% . In contrast, the isomeric quinoxaline-6-sulfonyl chloride and quinoxaline-2-sulfonyl chloride are typically supplied at 95% purity, with fewer vendors providing comprehensive analytical certificates including NMR, HPLC, and GC for each batch . The 98% purity specification for the 5-sulfonyl chloride isomer is accompanied by verified batch-specific quality control documentation from suppliers such as Bide Pharmatech, ensuring higher reproducibility in sensitive synthetic transformations.

Commercial purity
Supplier-reported
98% (5-isomer) vs 95% (2- and 6-isomers)
May reduce downstream purification burden.
Batch QC with NMR, HPLC, GC available.
Chemical Procurement Purity Specification Quality Control

CCK2 Receptor Antagonist Intermediate

U.S. Patent US7304051 (Janssen Pharmaceutica) explicitly identifies quinoxaline-5-sulfonyl chloride as a key intermediate in the synthesis of amidophenyl-sulfonylamino-quinoxaline compounds that function as selective cholecystokinin-2 (CCK2) receptor modulators [1]. The patent discloses sulfonylation of benzamide intermediates with quinoxaline sulfonyl chloride D1 (the 5-sulfonyl chloride isomer) to produce potent CCK2 antagonists intended for treating gastrointestinal diseases [1]. While quinoxaline-2-sulfonyl chloride and quinoxaline-6-sulfonyl chloride also possess sulfonylating capacity, they are not disclosed in this prominent CCK2 antagonist patent, underscoring the critical role of the 5-position regioisomer in achieving desired pharmacological activity.

CCK2 patent intermediate
Class-level inference
Explicitly named in US7304051; 2-/6-isomers absent
Patent-specified regioisomer for CCK2 modulator synthesis.
SAR precedent; quantitative activity not disclosed for parent sulfonyl chloride.
CCK2 Receptor Modulation Gastrointestinal Drug Discovery Patent Literature

Quinoxaline-5-sulfonyl Chloride: Applications


CCK2 Receptor Modulator Synthesis

Based on patent precedence (US7304051), quinoxaline-5-sulfonyl chloride is the unambiguous choice for synthesizing amidophenyl-sulfonylamino-quinoxaline CCK2 antagonists [1]. Researchers pursuing novel CCK2 modulators for gastric ulcer, reflux esophagitis, or related gastrointestinal indications should procure this specific regioisomer to ensure alignment with established SAR and to avoid potential patent infringement issues associated with alternative scaffolds. The compound serves as the direct sulfonylating agent for benzamide intermediates, enabling rapid analog generation.

α-Glucosidase and α-Amylase Inhibitor Development

The 2024 Ragab et al. study validates quinoxaline sulfonyl chloride (QSC) as a privileged intermediate for constructing bis-sulfonamide derivatives with α-glucosidase inhibitory activity exceeding that of acarbose [2]. Medicinal chemistry teams focused on type 2 diabetes mellitus or metabolic syndrome can leverage this scaffold to generate focused libraries of quinoxaline-sulfonamide conjugates. The demonstrated 75.36% inhibition (vs. acarbose 57.79%) provides a compelling benchmark for hit-to-lead optimization campaigns.

Mitochondrial CA VA Inhibitor Discovery

BindingDB data reveal that quinoxaline-5-sulfonyl chloride exhibits a Ki of 129 nM against CA VA with 5.2-fold selectivity over CA II [3]. For research groups targeting mitochondrial carbonic anhydrases implicated in metabolic disorders, obesity, and cancer, this compound represents a structurally distinct starting point from classical sulfonamide CA inhibitors (e.g., acetazolamide). The modest isoform selectivity offers a tractable baseline for iterative medicinal chemistry optimization toward highly selective CA VA inhibitors.

Scalable Sulfonyl Chloride Synthesis

The CN patent application describing a >70% yield Sandmeyer-based synthesis addresses critical scale-up limitations of legacy routes (240°C steps, chlorine gas handling) [4]. Process chemists and CROs requiring multi-gram to kilogram quantities of quinoxaline-5-sulfonyl chloride for lead optimization or preclinical development should prioritize suppliers utilizing this improved route, as it ensures consistent supply, reduced cost, and enhanced safety profiles during manufacturing scale-up.

Application
Selection Property
Validation Focus
CCK2 receptor modulator synthesis
5-position regioisomer requirement
SAR alignment and patent landscape review
α-Glucosidase inhibitor derivatization
Sulfonamide formation via -SO₂Cl
Derivative activity benchmarking (reported vs acarbose)
Mitochondrial CA VA inhibitor research
CA VA isoform selectivity baseline
Isoform-selectivity optimization context
Scalable synthesis procurement
High-yield Sandmeyer route
Batch consistency and supply security review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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